Miconazole nitrate

Catalog No.
S535408
CAS No.
22832-87-7
M.F
C18H15Cl4N3O4
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miconazole nitrate

CAS Number

22832-87-7

Product Name

Miconazole nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl4N3O4

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)

InChI Key

MCCACAIVAXEFAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Brentan, Dactarin, Miconasil Nitrate, Miconazole, Miconazole Nitrate, Monistat, Nitrate, Miconasil, Nitrate, Miconazole, R 14,889, R-14,889, R14,889

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Description

The exact mass of the compound Miconazole nitrate is 476.9817 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757119. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dermatophytes

    These fungi cause infections of the skin, hair, and nails, commonly known as tinea infections. Studies have demonstrated miconazole nitrate's efficacy against Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum PubMed: .

  • Yeasts

    Candida albicans is the most common fungal species causing yeast infections. Research shows miconazole nitrate to be effective against this pathogen PubMed.

  • Dimorphic Fungi

    These fungi can exist in two forms, yeast and mold. Blastomyces dermatitidis is an example, and research has shown miconazole nitrate's antifungal activity against it _ a_single_night_topical_application_of_miconazole_nitrate_paste_on_acne_papules.

  • Skin Barrier Repair

    Miconazole nitrate might play a role in repairing the skin barrier function, potentially beneficial in some dermatological conditions Effect of a single overnight topical application of miconazole nitrate paste on acne papules, ResearchGate_ a_single_night_topical_application_of_miconazole_nitrate_paste_on_acne_papules.

Miconazole nitrate is a broad-spectrum antifungal agent belonging to the azole class of compounds. It is primarily used to treat various fungal infections, including those caused by Candida species and dermatophytes, which lead to conditions such as athlete's foot and ringworm. The compound is characterized by its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction. Miconazole nitrate is typically administered topically, but it can also be found in formulations for vaginal use and oral applications .

Miconazole nitrate exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell wall []. It disrupts the enzyme lanosterol 14α-demethylase, which is essential for ergosterol production. This weakens the fungal cell wall, leading to cell death and halting fungal growth [].

The mechanism of action of miconazole nitrate involves the inhibition of the enzyme 14α-lanosterol demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungi. By blocking this enzyme, miconazole reduces ergosterol production, leading to compromised cell membrane integrity and function. This action not only inhibits fungal proliferation but also leads to increased production of reactive oxygen species within fungal cells, ultimately causing cellular damage and apoptosis .

Miconazole nitrate exhibits a broad antifungal spectrum, effective against various fungi including Candida albicans, Aspergillus species, and dermatophytes. It also demonstrates some antibacterial activity against Gram-positive bacteria. The drug's antifungal efficacy is enhanced by its ability to penetrate fungal biofilms and its relatively low resistance development among treated organisms . The compound is metabolized in the liver, with a biological half-life ranging from 20 to 25 hours after topical application .

Miconazole nitrate can be synthesized through various methods. One notable approach involves a one-pot reaction using ionic liquid as a reaction medium. The synthesis typically includes the following steps:

  • Raw Materials: Chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl chloride are combined.
  • Reaction Conditions: The reaction is conducted at temperatures between 10°C and 100°C.
  • pH Adjustment: After the reaction completes, the pH is adjusted to between 1 and 3 using a nitric acid solution.
  • Isolation: The mixture is allowed to stand for layering; the lower layer containing ionic liquid is recovered while the upper layer is concentrated under reduced pressure until solid miconazole nitrate precipitates.
  • Recrystallization: The solid is recrystallized for purification .

Miconazole nitrate interacts with several drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. Notable interactions include:

  • Anticoagulants: Increased effects when used with warfarin due to miconazole's inhibition of hepatic metabolism.
  • Antiepileptics: Potentially increased plasma levels of phenytoin.
  • Statins: Enhanced risk of statin-related side effects when combined with miconazole.

These interactions necessitate careful monitoring when miconazole is prescribed alongside other medications .

Miconazole nitrate shares structural and functional similarities with other azole antifungals but possesses unique characteristics that set it apart. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
KetoconazoleInhibits ergosterol synthesis via cytochrome P450Broader spectrum against bacteria
ClotrimazoleSimilar inhibition of ergosterol synthesisPrimarily used topically
FluconazoleInhibits 14α-lanosterol demethylaseBetter oral bioavailability
ItraconazoleInhibits ergosterol synthesisEffective against dimorphic fungi

Miconazole's unique formulation allows for diverse applications across different routes of administration while maintaining low resistance rates among pathogens compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.978717 g/mol

Monoisotopic Mass

476.981667 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW4H1CYW1K

Related CAS

22916-47-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Miconazole Nitrate is the nitrate salt form of miconazole, an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

22832-87-7

Wikipedia

Miconazole nitrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Birsan M, Cojocaru I, Scutariu MM, Popovici I. Research studies on in vitro and ex vivo yield of the miconazole nitrate from oral biomucoadhesive tablets. Rev Med Chir Soc Med Nat Iasi. 2014 Jan-Mar;118(1):225-31. PubMed PMID: 24741805.
2: Fan S, Liu X, Liang Y. Miconazole nitrate vaginal suppository 1,200 mg versus oral fluconazole 150 mg in treating severe vulvovaginal candidiasis. Gynecol Obstet Invest. 2015;80(2):113-8. doi: 10.1159/000371759. Epub 2015 Feb 17. PubMed PMID: 25720546.
3: Pandit J, Garg M, Jain NK. Miconazole nitrate bearing ultraflexible liposomes for the treatment of fungal infection. J Liposome Res. 2014 Jun;24(2):163-9. doi: 10.3109/08982104.2013.871025. Epub 2014 Jan 30. PubMed PMID: 24479833.
4: Blanco D, van Rossem K. A prospective two-year assessment of miconazole resistance in Candida spp. With repeated treatment with 0.25% miconazole nitrate ointment in neonates and infants with moderate to severe diaper dermatitis complicated by cutaneous candidiasis. Pediatr Dermatol. 2013 Nov-Dec;30(6):717-24. doi: 10.1111/pde.12107. Epub 2013 May 16. PubMed PMID: 23675632.
5: Rai VK, Dwivedi H, Yadav NP, Chanotiya CS, Saraf SA. Solubility enhancement of miconazole nitrate: binary and ternary mixture approach. Drug Dev Ind Pharm. 2014 Aug;40(8):1021-9. doi: 10.3109/03639045.2013.801487. Epub 2013 Jun 19. PubMed PMID: 23781847.
6: Yan Z, Liu X, Liu Y, Han Y, Lin M, Wang W, Guan X, Zhu S, Zhang H, Wang Q, Chou L, Zhu X, Hua H. The Efficacy and Safety of Miconazole Nitrate Mucoadhesive Tablets versus Itraconazole Capsules in the Treatment of Oral Candidiasis: An Open-Label, Randomized, Multicenter Trial. PLoS One. 2016 Dec 15;11(12):e0167880. doi: 10.1371/journal.pone.0167880. eCollection 2016. PubMed PMID: 27977721; PubMed Central PMCID: PMC5157999.
7: Baert B, Roche N, Burvenich C, De Spiegeleer B. Increase of the transdermal penetration of testosterone by miconazole nitrate. Arch Pharm Res. 2012 Dec;35(12):2163-70. doi: 10.1007/s12272-012-1214-4. Epub 2012 Dec 21. PubMed PMID: 23263811.
8: Yuen CW, Kan CW, Cheuk KL, Cheung HC, Cheng SY, Yip J, Lam PL. Development of miconazole nitrate containing chitosan microcapsules and their anti-Aspergillus niger activity. J Microencapsul. 2012;29(5):505-10. doi: 10.3109/02652048.2011.642017. Epub 2011 Dec 16. PubMed PMID: 22172026.
9: Buechner SA. Multicenter, double-blind, parallel group study investigating the non-inferiority of efficacy and safety of a 2% miconazole nitrate shampoo in comparison with a 2% ketoconazole shampoo in the treatment of seborrhoeic dermatitis of the scalp. J Dermatolog Treat. 2014 Jun;25(3):226-31. doi: 10.3109/09546634.2013.782092. Epub 2013 May 21. PubMed PMID: 23557492.
10: Zheng T, Wang X, Yim M. Miconazole inhibits receptor activator of nuclear factor-κB ligand-mediated osteoclast formation and function. Eur J Pharmacol. 2014 Aug 15;737:185-93. doi: 10.1016/j.ejphar.2014.04.047. Epub 2014 May 16. PubMed PMID: 24842191.
11: Gebremedhin S, Dorocka-Bobkowska B, Prylinski M, Konopka K, Duzgunes N. Miconazole activity against Candida biofilms developed on acrylic discs. J Physiol Pharmacol. 2014 Aug;65(4):593-600. PubMed PMID: 25179092.
12: Rai VK, Yadav NP, Sinha P, Mishra N, Luqman S, Dwivedi H, Kymonil KM, Saraf SA. Development of cellulosic polymer based gel of novel ternary mixture of miconazole nitrate for buccal delivery. Carbohydr Polym. 2014 Mar 15;103:126-33. doi: 10.1016/j.carbpol.2013.12.019. Epub 2013 Dec 14. PubMed PMID: 24528709.
13: Yuen CW, Yip J, Liu L, Cheuk K, Kan CW, Cheung HC, Cheng SY. Chitosan microcapsules loaded with either miconazole nitrate or clotrimazole, prepared via emulsion technique. Carbohydr Polym. 2012 Jul 1;89(3):795-801. doi: 10.1016/j.carbpol.2012.04.013. Epub 2012 Apr 13. PubMed PMID: 24750864.
14: Ahmed TA, El-Say KM, Mahmoud MF, Samy AM, Badawi AA. Miconazole nitrate oral disintegrating tablets: in vivo performance and stability study. AAPS PharmSciTech. 2012 Sep;13(3):760-71. doi: 10.1208/s12249-012-9798-z. Epub 2012 May 15. PubMed PMID: 22585373; PubMed Central PMCID: PMC3429679.
15: Birsan M, Popovici I, Palade L, Cojocaru I. Research studies on the quality of bio-mucoadhesive tablets containing miconazole nitrate. Rev Med Chir Soc Med Nat Iasi. 2013 Jan-Mar;117(1):257-62. PubMed PMID: 24505925.
16: Korany MA, Maher HM, Galal SM, Ragab MA. Development and optimization of a capillary zone electrophoresis technique for simultaneous determination of miconazole nitrate and hydrocortisone acetate in a cream pharmaceutical formulation. J AOAC Int. 2013 Nov-Dec;96(6):1295-301. PubMed PMID: 24645507.
17: Schwebke JR, Lensing SY, Sobel J. Intravaginal metronidazole/miconazole for the treatment of vaginal trichomoniasis. Sex Transm Dis. 2013 Sep;40(9):710-4. doi: 10.1097/01.olq.0000431069.38601.d5. PubMed PMID: 23949586.
18: Zhang LW, Fu JY, Hua H, Yan ZM. Efficacy and safety of miconazole for oral candidiasis: a systematic review and meta-analysis. Oral Dis. 2016 Apr;22(3):185-95. doi: 10.1111/odi.12380. Epub 2015 Dec 4. Review. PubMed PMID: 26456226.
19: Elmoslemany RM, Abdallah OY, El-Khordagui LK, Khalafallah NM. Propylene glycol liposomes as a topical delivery system for miconazole nitrate: comparison with conventional liposomes. AAPS PharmSciTech. 2012 Jun;13(2):723-31. doi: 10.1208/s12249-012-9783-6. Epub 2012 May 8. PubMed PMID: 22566173; PubMed Central PMCID: PMC3364396.
20: Sei Y, Kobayashi M, Soude E. [Study on the usefulness of rinse containing miconazole nitrate for treatment of dandruff--a double-blind, comparative study]. Med Mycol J. 2011;52(3):229-37. Japanese. PubMed PMID: 21891985.

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